molecular formula C44H64ClN11O10S2 B12427877 Velmupressin (acetate)

Velmupressin (acetate)

Cat. No.: B12427877
M. Wt: 1006.6 g/mol
InChI Key: PNPCMIRIZDDNND-SHZVOLBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Velmupressin (acetate) is a synthetic peptide that acts as a potent, selective, and short-acting agonist of the V2 receptor. It is primarily used in the treatment of urogenital diseases, particularly nocturia and polyuria . The compound has a molecular formula of C42H60ClN11O8S2 and a molecular weight of 946.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Velmupressin (acetate) is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Velmupressin (acetate) involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Velmupressin (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns and substituted amino acid residues .

Scientific Research Applications

Velmupressin (acetate) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating urogenital diseases such as nocturia and polyuria.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Velmupressin (acetate) exerts its effects by binding to the V2 receptor, a G protein-coupled receptor located in the kidney. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption and reducing urine output .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Velmupressin (acetate) include:

Uniqueness

Velmupressin (acetate) is unique due to its high selectivity and short-acting nature. It has a lower risk of side effects compared to other V2 receptor agonists, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C44H64ClN11O10S2

Molecular Weight

1006.6 g/mol

IUPAC Name

acetic acid;(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1

InChI Key

PNPCMIRIZDDNND-SHZVOLBVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O

Origin of Product

United States

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